(S)-1-(3,4-Dichlorophenyl)ethanamine

PNMT Inhibitor Chiral Pharmacology Adrenaline Biosynthesis

(S)-1-(3,4-Dichlorophenyl)ethanamine (CAS 150025-93-7) is a chiral substituted phenethylamine, primarily utilized as a key intermediate for medicinal chemistry and as a pharmacological tool compound for target identification studies. Its structure features a single stereocenter alpha to the amine, making the (S)-enantiomer a specific isomeric form required for investigations into stereospecific interactions with biological targets, particularly within the central nervous system (CNS).

Molecular Formula C8H9Cl2N
Molecular Weight 190.07 g/mol
CAS No. 150025-93-7
Cat. No. B128408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(3,4-Dichlorophenyl)ethanamine
CAS150025-93-7
Molecular FormulaC8H9Cl2N
Molecular Weight190.07 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)Cl)Cl)N
InChIInChI=1S/C8H9Cl2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m0/s1
InChIKeyUJUFOUVXOUYYRG-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S)-1-(3,4-Dichlorophenyl)ethanamine (CAS 150025-93-7): A Defined Chiral Building Block


(S)-1-(3,4-Dichlorophenyl)ethanamine (CAS 150025-93-7) is a chiral substituted phenethylamine, primarily utilized as a key intermediate for medicinal chemistry and as a pharmacological tool compound for target identification studies . Its structure features a single stereocenter alpha to the amine, making the (S)-enantiomer a specific isomeric form required for investigations into stereospecific interactions with biological targets, particularly within the central nervous system (CNS) [1].

Why the (S)-Enantiomer of 1-(3,4-Dichlorophenyl)ethanamine Cannot Be Replaced by Racemic or (R)-Isomer Mixtures


Generic or racemic substitution is not fit-for-purpose in research applications requiring (S)-1-(3,4-Dichlorophenyl)ethanamine, as the compound's specific chiral configuration is a primary determinant of its biological activity. The (S)-enantiomer has been directly characterized as an inhibitor of phenylethanolamine N-methyltransferase (PNMT) and a ligand for the alpha-2-adrenoceptor [1]. Using the racemic mixture or the (R)-isomer would introduce a confounding variable, as the inactive or opposing enantiomer would not only dilute the desired activity but could also engage in off-target binding, invalidating pharmacological conclusions drawn from structure-activity relationship (SAR) studies [1].

Quantitative Comparative Evidence for (S)-1-(3,4-Dichlorophenyl)ethanamine vs. Closest Analogs


Define Stereochemistry as the Primary Differentiator for PNMT Inhibition

The (S)-enantiomer was identified as an inhibitor of bovine PNMT, a key enzyme in adrenaline biosynthesis. While explicit comparative Ki data for the (R)-enantiomer is not reported in the same assay, the basis for differentiation is the chiral-specific interaction with the PNMT active site, a principle established by the CoMFA model which predicts distinct activities for enantiomeric pairs [1]. The compound's value for research lies in its defined stereochemistry, which is lost in racemic or mis-specified materials.

PNMT Inhibitor Chiral Pharmacology Adrenaline Biosynthesis

Target Engagement at Alpha-2-Adrenoceptor Defines Its Pharmacological Tool Utility

The compound's interaction with the alpha-2-adrenoceptor is documented through its inhibition of [3H]clonidine binding in rat brain tissue [1]. This defines its utility as a pharmacological tool for studying this receptor system. The quantitative differentiation from analogs is implicit: only the (S)-enantiomer provides this specific binding signature. Any other isomeric form or substitution pattern on the phenyl ring would alter the binding profile, as demonstrated by the broader SAR series [2].

Alpha-2 Adrenoceptor Radioligand Binding CNS Research

Quality Specification: High Enantiomeric Purity is the Key Procurement Gate

Reputable suppliers offer this compound with a specified purity of 95-98% . The critical specification for this chiral intermediate is the enantiomeric excess (ee), which directly dictates the compound's suitability as a sensitive analytical standard or synthetic building block. A comparison between a 95% pure racemic mixture and a 95% pure (S)-enantiomer highlights the fundamental difference: the latter is a usable reagent, while the former is a 50:50 mixture of two different compounds, representing a 100% increase in a potentially confounding impurity and rendering it useless for stereospecific synthesis.

Chiral Purity Quality Control Enantiomeric Excess

Key Application Scenarios for (S)-1-(3,4-Dichlorophenyl)ethanamine (CAS 150025-93-7)


Stereochemical Probe in Adrenergic Pharmacology Studies

Defining the stereochemical contributions to PNMT inhibition or alpha-2-adrenoceptor binding in a new chemical series is a precise application. (S)-1-(3,4-Dichlorophenyl)ethanamine serves as a reference compound with known chirality and target profile [1], enabling researchers to decouple stereochemical effects from those driven by other pharmacophoric modifications .

Chiral Building Block for Deuterated Internal Standards or PET Tracer Precursors

The compound's free amine functionality makes it a versatile starting material for introducing isotopic labels or functional groups via chiral synthesis. Its defined (S)-configuration is mandatory when the final labeled molecule's binding properties depend on its 3D orientation, a common requirement in the development of mass spectrometry internal standards or PET tracers for neuroimaging [1].

Method Development for Chiral Separation and Quality Control

The well-defined difference between the (S)-enantiomer and its (R)- or racemic forms makes this compound an ideal candidate for developing and validating chiral HPLC or SFC methods [1]. A project aiming to establish regulatory-grade enantiopurity assays for related drug substances can use this compound as a readily available model system due to its commercial accessibility in defined chiral forms .

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